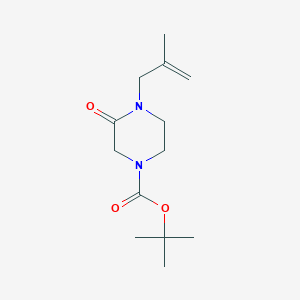
N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a fluorobenzyl group, a thiadiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorobenzyl group could introduce interesting electronic effects due to the electronegativity of fluorine . The thiadiazole ring is a heterocyclic compound that could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The fluorobenzyl group, for example, might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s polarity, acidity, and reactivity .Wissenschaftliche Forschungsanwendungen
- Compound Description : N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- In Vitro Antibacterial Activity : Researchers have evaluated its antibacterial potential against Staphylococcus aureus and Chromobacterium violaceum. Understanding its efficacy against bacterial pathogens is crucial for drug development .
- Thiazole Derivatives in Cancer Therapy : The thiazole scaffold has been associated with anticancer properties. Researchers have explored derivatives for their impact on cancer cell growth. Investigating the effects of this compound on cancer cell lines could be valuable .
- Drug Development for HIV : Thiazole-based compounds have shown promise in treating HIV infections. Understanding how N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide interacts with HIV strains could contribute to antiretroviral drug development .
- Immunomodulatory Effects : Thiazole-based molecules may influence immune responses. Researchers could explore whether N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide affects immune cells or allergic reactions .
Antibacterial Activity
Anticancer Applications
Anti-HIV Research
Allergy and Immunology Studies
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLHUVDQUESEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)





![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
